Aziridine, pentamethyl-
Description
Significance of Aziridine (B145994) Heterocycles in Contemporary Organic Synthesis
Aziridine heterocycles are pivotal building blocks in modern organic synthesis due to their ability to undergo a variety of transformations. illinois.edunih.gov Their inherent ring strain facilitates ring-opening reactions, providing access to a wide array of nitrogen-containing molecules. nih.govslideshare.net This reactivity is harnessed in the synthesis of complex natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net
Many biologically active compounds contain the aziridine moiety, exhibiting antibacterial, anticancer, and antimicrobial properties. researchgate.net Furthermore, aziridines serve as precursors for the synthesis of other important heterocycles and amino acids. rsc.org The growing interest in aziridine chemistry is evidenced by the increasing number of publications in recent years, highlighting their potential in drug discovery and development. researchgate.net
The specific compound, Aziridine, pentamethyl- , with the IUPAC name 1,2,2,3,3-pentamethylaziridine, represents a fully substituted aziridine ring. While research specifically on this compound is limited, its structure suggests it would be a useful building block for creating highly substituted, sterically hindered amine structures. The five methyl groups would significantly influence its reactivity compared to the parent aziridine.
Historical Development and Fundamental Principles of Aziridine Chemistry
The history of aziridine chemistry began with Gabriel's first synthesis in 1888. illinois.edu Early methods for preparing aziridines, such as the Wenker synthesis from β-amino alcohols, were developed in the early 20th century. wikipedia.org However, the limited availability of general and reliable synthetic methods hindered their widespread application in organic synthesis for many years. illinois.edu
A significant advancement in aziridine chemistry came with the development of catalytic, enantioselective aziridination reactions. illinois.edu These methods allow for the synthesis of chiral aziridines, which are crucial for the preparation of enantiomerically pure pharmaceuticals. The development of reliable ring-opening transformations has further expanded the synthetic utility of aziridines. illinois.edu
Fundamental principles of aziridine chemistry are rooted in their structure. The three-membered ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. wikipedia.org This strain is the primary driving force for their reactivity. nih.gov
Intrinsic Strain and Electronic Characteristics Influencing Aziridine Reactivity
The high reactivity of aziridines is a direct consequence of their significant ring strain, estimated to be around 26-27 kcal/mol. researchgate.netic.ac.uk This strain energy is released during ring-opening reactions, making these processes thermodynamically favorable. illinois.edu The bond angles in the aziridine ring are compressed to about 60°, leading to considerable angle strain. wikipedia.org
The nitrogen atom in the aziridine ring is less basic than in acyclic amines. wikipedia.orgwikipedia.org This is attributed to the increased 's' character of the nitrogen's lone pair of electrons, a result of the constrained ring geometry. wikipedia.orgwikipedia.org The barrier to nitrogen inversion is also higher in aziridines compared to open-chain amines, which can allow for the isolation of stable invertomers in certain substituted aziridines. wikipedia.org
Current Research Paradigms and Future Outlook in Aziridine Science
Current research in aziridine chemistry is focused on several key areas. The development of new, more efficient, and stereoselective methods for aziridine synthesis remains a major goal. researchgate.netnih.gov This includes the use of transition metal catalysis, organocatalysis, and biocatalysis to achieve high levels of enantioselectivity. rsc.orgnih.gov
Another active area of research is the exploration of novel reactivity of aziridines beyond simple ring-opening reactions. nih.gov This includes their use in cycloaddition reactions, rearrangements, and as ligands in transition metal catalysis. illinois.edunih.gov The application of aziridines in the synthesis of complex molecules, particularly those with medicinal properties, continues to be a driving force in the field. rsc.orgrsc.org
The future of aziridine science is promising, with many exciting opportunities for further development. researchgate.netnih.gov The discovery of new catalytic systems for aziridination and the development of novel transformations of the aziridine ring will undoubtedly lead to new and innovative synthetic strategies. nih.gov As our understanding of the unique properties of aziridines deepens, their role as versatile building blocks in organic synthesis is set to expand even further. researchgate.net For Aziridine, pentamethyl- , future research could explore its unique steric and electronic properties for applications in areas such as polymer chemistry or as a sterically demanding ligand.
Structure
2D Structure
3D Structure
Properties
CAS No. |
108065-02-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethylaziridine |
InChI |
InChI=1S/C7H15N/c1-6(2)7(3,4)8(6)5/h1-5H3 |
InChI Key |
FFLTYWNXQRLQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1C)(C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Aziridines
Direct Aziridination of Olefins and Related Unsaturated Substrates
The most direct route to aziridines involves the addition of a nitrogen atom equivalent across the double bond of an alkene. For the synthesis of pentamethylaziridine, this requires the aziridination of the tetrasubstituted and sterically hindered olefin, 2,3-dimethyl-2-butene.
Nitrene Transfer Reactions: Catalytic and Non-Catalytic Approaches
Nitrene transfer is a powerful strategy for C-N bond formation and aziridine (B145994) synthesis. amazonaws.com Nitrenes, the nitrogen analogues of carbenes, can exist in either a singlet or triplet state, which influences the reaction mechanism and stereoselectivity. nih.gov These reactive intermediates are typically generated in situ from precursors like azides or specialized N-transfer agents. amazonaws.comresearchgate.net
In the context of synthesizing pentamethylaziridine, the reaction involves the interaction of a nitrene with 2,3-dimethyl-2-butene. The high reactivity of the nitrene is essential to overcome the steric hindrance of the tetrasubstituted alkene. Both catalytic and non-catalytic methods have been developed to facilitate this transformation. Metal-catalyzed reactions often proceed through a metal-nitrenoid intermediate, which can offer greater control over reactivity and selectivity. amazonaws.comnih.gov Non-catalytic methods may rely on photolytic or thermolytic generation of free nitrenes from precursors like azides. nih.govnyu.edu For instance, the reaction of 2-azido-benzo[b]thiophene with alkenes has been shown to produce aziridines, suggesting that azides can serve as effective nitrene sources for this transformation.
Metal-Catalyzed and Metal-Free Aziridination Strategies
The synthesis of highly substituted aziridines is often accomplished through metal-catalyzed processes that offer high efficiency and selectivity. nih.govchinesechemsoc.org Catalysts based on rhodium, copper, and manganese have proven effective in promoting the transfer of a nitrene group to an olefin. researchgate.netresearchgate.netnih.govorganic-chemistry.org For example, rhodium(II) catalysts are highly efficient for the direct aziridination of unactivated olefins using O-(sulfonyl)hydroxylamines as the aminating agent. organic-chemistry.org Similarly, copper complexes bound by pyridinophane macrocycles demonstrate excellent rates and yields in converting substituted aliphatic olefins to aziridines. nih.gov Manganese-porphyrin complexes have also been utilized to catalyze aziridination in aqueous media with good yields. researchgate.net
Despite the prevalence of metal catalysts, the development of metal-free aziridination methods is a significant area of research, driven by the desire for more sustainable and cost-effective synthetic routes. nih.govacs.org Metal-free approaches often utilize hypervalent iodine reagents or are promoted by non-metallic catalysts like iodine in combination with an activator. organic-chemistry.org Recent advancements include visible-light-induced, catalyst-free aziridination using Chloramine-T, which proceeds via the homolytic cleavage of the N-Cl bond to generate the reactive nitrogen species. rsc.org
| Catalyst System | Nitrogen Source | Key Advantages | Applicability to Tetrasubstituted Olefins | Reference |
|---|---|---|---|---|
| Rhodium(II) Carboxylates | O-(sulfonyl)hydroxylamines | High efficiency and stereospecificity for unactivated olefins. | Effective for di- and tri-substituted olefins; applicable to tetrasubstituted systems. nih.gov | nih.govorganic-chemistry.org |
| Copper-Pyridinophane | PhINTs | Rapid reactions at ambient temperature with near-quantitative yields. | Demonstrated for substituted aliphatic olefins. nih.gov | nih.gov |
| Manganese-Porphyrin | Chloramine-T | Operates in aqueous media with good yields. | General for various olefins. researchgate.net | researchgate.net |
| Metal-Free (I2/TBAI) | PhI=NTs | Avoids transition metals; uses an in situ generated catalyst. | Effective for styrene (B11656) derivatives. organic-chemistry.org | organic-chemistry.org |
| Metal-Free (Visible Light) | Chloramine-T | Catalyst-free, sustainable, and operationally simple. | Broad substrate scope including tri-substituted alkenes. rsc.org | rsc.org |
Photoinduced and Electrochemical Methods in Aziridine Formation
Photoinduced and electrochemical methods represent modern, green approaches to aziridine synthesis, often avoiding the need for harsh reagents or catalysts. nih.govchinesechemsoc.org Photoinduced methods typically involve the excitation of a nitrogen source, leading to the formation of a reactive nitrene species that can add to an alkene. nih.govnyu.eduorganic-chemistry.org For instance, azoxy-triazenes, upon visible-light excitation, fragment to generate free singlet nitrenes capable of aziridinating a wide range of alkenes, including challenging tetrasubstituted ones, without the need for external oxidants or metal catalysts. nih.govacs.org Another approach uses organic photosensitizers to generate triplet nitrenes from precursors like tosyl azide (B81097) under visible light. rsc.org
Electrochemical aziridination is another powerful technique that circumvents the need for chemical oxidants. chinesechemsoc.orgchinesechemsoc.org A notable development is the direct electrochemical synthesis of unprotected tetrasubstituted aziridines from ammonia (B1221849) (NH₃) and the corresponding alkenes. chinesechemsoc.orgchinesechemsoc.org This method is particularly significant for synthesizing sterically hindered aziridines, which are difficult to obtain through other means. The process utilizes a graphite (B72142) felt anode and can be scaled up effectively. chinesechemsoc.org Another electrochemical protocol employs a continuous flow system, facilitating an N-centered radical/alkene radical cation cross-coupling, which is compatible with tetrasubstituted unactivated alkenes. nih.gov
| Method | Nitrogen Source | Key Features | Applicability to Tetrasubstituted Olefins | Reference |
|---|---|---|---|---|
| Photoinduced (Visible Light) | Azoxy-triazenes | Metal-free, oxidant-free; generates singlet nitrenes. | Successfully applied to tetrasubstituted styrenes. nih.govacs.org | nih.govacs.org |
| Electrochemical (Oxidant-Free) | Ammonia (NH₃) | Direct synthesis of unprotected aziridines; scalable. | Specifically developed for tetrasubstituted alkenes. chinesechemsoc.orgchinesechemsoc.org | chinesechemsoc.orgchinesechemsoc.org |
| Electrochemical (Flow) | Sulfonamides | Metal- and oxidant-free; continuous flow process. | Compatible with tetrasubstituted unactivated alkenes. nih.gov | nih.gov |
Chemo- and Regioselective Aziridination Protocols
Achieving high chemo- and regioselectivity is crucial when dealing with complex molecules or substrates with multiple reactive sites. In the synthesis of pentamethylaziridine from 2,3-dimethyl-2-butene, regioselectivity is not a concern due to the symmetry of the alkene. However, chemoselectivity remains important, especially in the presence of other functional groups.
Modern catalytic systems have demonstrated remarkable selectivity. For instance, rhodium-catalyzed aziridination can selectively functionalize an alkene even in the presence of potentially reactive C-H bonds. nih.gov Similarly, a nano-cobalt catalyzed system has been developed for the chemo-selective aziridination of alkenes using hydroxylamine, which proceeds without an external oxidant and allows for catalyst recycling. chemrxiv.org The regioselectivity in the aziridination of unsymmetrical olefins is often governed by steric and electronic factors, with the nitrogen atom typically adding to the more electron-rich or less sterically hindered double bond. acs.org For example, rhodium-catalyzed aziridination of (+)-limonene occurs site-selectively at the endocyclic double bond. nih.gov
Cycloaddition and Annulation Reactions for Aziridine Ring Construction
Beyond direct aziridination, cycloaddition reactions provide an alternative and powerful pathway to construct the strained three-membered aziridine ring.
[2+1] Cycloaddition Approaches
The [2+1] cycloaddition is a fundamental reaction for forming three-membered rings, where a two-atom component (the alkene) reacts with a one-atom component (the nitrene). This approach is conceptually similar to the direct nitrene transfer reactions discussed previously. chinesechemsoc.org The reaction of a nitrene or nitrenoid with an alkene, such as 2,3-dimethyl-2-butene, is the archetypal example of a [2+1] cycloaddition for aziridine synthesis.
While many aziridination reactions can be classified as [2+1] cycloadditions, the term is also used more broadly to describe reactions where a carbene equivalent adds to a C=N bond or a nitrene equivalent adds to a C=C bond. For instance, the enantioselective [2+1] cycloaddition of thioketones with diazo compounds has been used to synthesize tetrasubstituted thiiranes, which are sulfur analogues of aziridines. nih.gov Although not a direct synthesis of aziridines, this methodology highlights the power of [2+1] cycloadditions in constructing highly substituted three-membered rings. The direct application to pentamethylaziridine involves the reaction of a suitable nitrene precursor with 2,3-dimethyl-2-butene, a process that must overcome significant steric repulsion to form the tetrasubstituted aziridine ring.
Aza-Darzens Reaction and Related Transformations
The aza-Darzens reaction is a powerful tool for the synthesis of aziridines, involving the condensation of an imine with an α-halo enolate or a related carbanion. This reaction proceeds via an initial nucleophilic addition of the enolate to the imine, followed by an intramolecular nucleophilic substitution to form the aziridine ring. The stereochemical outcome of the reaction can often be controlled by the choice of reactants, base, and reaction conditions.
Recent advancements have expanded the scope of the aza-Darzens reaction to include the synthesis of highly substituted aziridines. For instance, the reaction of cyclic imines with α-halogenated ketones, catalyzed by amino-acid-derived bifunctional phosphonium (B103445) salts, has been shown to produce structurally dense tri- and tetrasubstituted aziridines in high yields and with excellent diastereo- and enantioselectivities. nih.govnih.gov This method is particularly relevant to the synthesis of complex, fused aziridine systems.
Another variation involves the use of Brønsted acid catalysis to promote the reaction between imines and diazo compounds, which can be considered a type of aza-Darzens reaction. This approach has been successfully employed in the synthesis of complex intermediates for natural product synthesis, such as in a convergent route to a mitomycin C intermediate, where a cis-aziridine was forged using this methodology. drugfuture.com
The diastereoselectivity of the aza-Darzens reaction can be influenced by the nature of the substituents on both the imine and the enolate precursor. For example, the reaction of N-tert-butanesulfinyl imines with α-bromoesters using lithium hexamethyldisilazide as a base has been shown to produce trans-aziridines with high stereoselectivity. nih.gov
Table 1: Examples of Aza-Darzens Reactions for the Synthesis of Substituted Aziridines
| Imine Substrate | α-Halo Ketone/Ester | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Cyclic Imine | α-Chloro Ketone | Bifunctional Phosphonium Salt | Toluene | 85-98 | >20:1 | 95->99.9 | nih.govnih.gov |
| Propargyl Imine | Ethyl Diazoacetate | Brønsted Acid | Dichloromethane | 70 | cis | - | drugfuture.com |
| N-tert-Butanesulfinyl Imine | Methyl α-bromo-α-phenylacetate | LiHMDS | THF | High | trans | - | nih.gov |
Note: This table presents a selection of research findings and is not exhaustive.
Transformations from Nitrogenous Precursors
The formation of the aziridine ring can also be achieved by starting with precursors that already contain the nitrogen atom, which is then incorporated into the three-membered ring through various cyclization strategies.
Synthesis from Ketoximes and Imines
The Hoch-Campbell aziridine synthesis is a classic method that utilizes ketoximes as precursors. drugfuture.comwikipedia.orgchempedia.info This reaction involves the treatment of a ketoxime with an excess of a Grignard reagent, followed by hydrolysis, to yield an aziridine. drugfuture.comwikipedia.orgchempedia.inforesearchgate.net The mechanism is thought to involve the formation of an intermediate that cyclizes to form the aziridine ring. wikipedia.org The scope of this reaction has been extended to various ketoximes and Grignard reagents, allowing for the synthesis of a range of substituted aziridines. drugfuture.comchempedia.info For instance, the reaction of acetophenone (B1666503) oxime with ethylmagnesium bromide has been reported to produce 2-phenyl-2-ethylethylenimine. researchgate.net
Imines are also versatile precursors for aziridine synthesis through various pathways beyond the aza-Darzens reaction. For example, the reaction of N-sulfonyl imines with trimethylsilyldiazomethane (B103560) can lead to the formation of C-silylaziridines with high cis-diastereoselectivity. organic-chemistry.org These silylated aziridines can then be further functionalized.
Utilization of Allenes and Related Substrates
Allenes have emerged as valuable substrates for the synthesis of unique aziridine structures, particularly methyleneaziridines. The aziridination of allenes can be achieved through the reaction with nitrene precursors, often catalyzed by transition metals like silver(I) or rhodium(II). nih.gov Silver(I) catalysis has been shown to be particularly effective in promoting the chemoselective aziridination of homoallenic carbamates over competing C-H insertion reactions. nih.gov
The intramolecular aziridination of allenes provides access to bicyclic methyleneaziridines, which are versatile intermediates for further synthetic transformations. The stereochemistry of the resulting aziridine can be influenced by the substitution pattern of the allene. For instance, the aziridination of 1,3,3-trisubstituted homoallenic carbamates has been achieved with good yields. nih.gov
Asymmetric and Stereoselective Synthesis of Aziridines
The development of methods for the asymmetric and stereoselective synthesis of aziridines is of paramount importance, as the stereochemistry of the aziridine ring often dictates the stereochemistry of the final product in subsequent ring-opening reactions.
Enantioselective Catalytic Approaches
A variety of chiral catalysts have been developed for the enantioselective synthesis of aziridines. These catalysts can be based on transition metals or can be organocatalysts. For example, planar chiral rhodium(III) indenyl catalysts have been successfully employed for the enantioselective aziridination of unactivated terminal alkenes. nih.gov This method exhibits a high degree of functional group tolerance and chemoselectivity.
Dirhodium(II) carboxylates are another class of effective catalysts for the enantioselective aziridination of alkenes. For example, the use of a chiral dirhodium(II) tetracarboxylate catalyst has been reported for the asymmetric aziridination of tetrasubstituted styrenes. nih.gov
Organocatalytic approaches have also gained prominence. For instance, tetrahydrothiophene-based chiral sulfides have been used as organocatalysts for the asymmetric aziridination of imines via an imino Corey-Chaykovsky reaction, affording diaryl aziridines with high enantioselectivity. rsc.org
Table 2: Enantioselective Catalytic Approaches to Substituted Aziridines
| Alkene/Imine Substrate | Catalyst | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Unactivated Terminal Alkenes | Planar Chiral Rh(III) Indenyl Catalyst | Hydroxylamine derivative | up to 95 | up to 98 | nih.gov |
| Tetrasubstituted Styrenes | Chiral Dirhodium(II) Tetracarboxylate | Nitrene precursor | - | up to 94 | nih.gov |
| Imines | Tetrahydrothiophene-based Chiral Sulfide | Benzyl bromide | up to 98 | 95-98 | rsc.org |
Note: This table presents a selection of research findings and is not exhaustive.
Diastereoselective Synthesis Protocols
Diastereoselective control in aziridine synthesis is crucial when creating multiple stereocenters in a single step. One effective strategy involves the use of chiral auxiliaries attached to one of the reactants. N-tert-Butanesulfinyl imines have proven to be particularly valuable in this regard. nih.govresearchgate.net The sulfinyl group acts as a powerful chiral director in the addition of nucleophiles to the imine, leading to high diastereoselectivity in the formation of the aziridine ring. For example, the reaction of N-tert-butanesulfinyl imines with sulfur ylides generated in situ from the rhodium-catalyzed decomposition of phenyldiazomethane (B1605601) affords aziridines with a preference for the trans isomers. arkat-usa.org
The diastereoselectivity can also be substrate-controlled. In the aza-Darzens reaction, the relative stereochemistry of the newly formed stereocenters is influenced by the geometry of the enolate and the approach of the nucleophile to the imine. By carefully choosing the reaction conditions, it is often possible to favor the formation of one diastereomer over the other. nih.gov
Reductive Kinetic Resolution Techniques
Reductive kinetic resolution has proven to be an effective method for separating enantiomers of racemic aziridine precursors. A notable advancement in this area is the use of copper-catalyzed reactions.
One prominent technique involves the copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirines. chemrxiv.orgchemrxiv.org This method facilitates the asymmetric preparation of N-H aziridine-2-carboxylates, which are valuable as they are generally bench-stable and can be readily diversified. chemrxiv.orgchemrxiv.org Extensive catalyst screening and reaction optimization have led to the formation of N-H aziridines with excellent diastereoselectivity (often greater than 20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org The process involves the use of a copper hydride species, generated in situ, which preferentially reduces one enantiomer of the racemic 2H-azirine, leaving the other enantiomer unreacted and thus resolved.
Another significant approach is the N-heterocyclic carbene (NHC)/copper cooperative catalysis. nih.govresearchgate.net This system has been successfully applied to the kinetic resolution of racemic N-tosylaziridines. nih.govresearchgate.net The methodology involves a [3+3] annulation with isatin-derived enals, yielding highly enantioenriched N-tosylaziridine derivatives with enantiomeric excesses up to >99%. nih.govresearchgate.net Mechanistic studies indicate that the NHC ligand can reversibly bind to the copper catalyst, modulating its activity and enabling the selective reaction of one enantiomer. nih.govresearchgate.net
Beyond reductive methods, other kinetic resolution strategies for 2H-azirines have been developed, including asymmetric allylation reactions catalyzed by bismuth acetate (B1210297) and a chiral phosphoric acid, acs.org and copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which have achieved exceptionally high resolution efficiency. rsc.org A chiral N,N'-dioxide/Sc(III) complex has also been used for the kinetic resolution of 2H-azirines through asymmetric imine amidation. nih.gov
Synthesis of Sterically Hindered Aziridines: Case Study of Aziridine, Pentamethyl-
The synthesis of aziridines with multiple substituents, particularly those with bulky groups, presents a significant synthetic challenge due to steric hindrance. Aziridine, pentamethyl-, also known as 1,2,2,3,3-pentamethylaziridine, serves as an excellent case study for examining the synthetic routes to such sterically congested molecules.
Synthetic Routes to 1,2,2,3,3-Pentamethylaziridine
Direct and efficient methods are required to construct the highly substituted ring of pentamethylaziridine.
One of the most direct conceptual routes involves the aziridination of a correspondingly substituted olefin. A versatile method for the direct, stereospecific conversion of tetrasubstituted olefins to N-alkyl aziridines has been developed using homogeneous rhodium catalysis. nih.gov This approach utilizes N-alkylated O-(2,4-dinitrophenyl)hydroxylamine derivatives as the nitrogen source and does not require an external oxidant. The reaction is typically fast, proceeds at ambient temperature, and is scalable, offering good to excellent yields. nih.gov For the synthesis of 1,2,2,3,3-pentamethylaziridine, the precursor olefin would be 2,3-dimethyl-2-butene.
Another potential pathway to sterically hindered aziridines is through the cyclization of appropriately substituted amino alcohols, a modification of the Wenker synthesis. However, for highly substituted systems, alternative cyclization conditions are often necessary. The conversion of ketoximes to aziridines represents a more recent and effective strategy. organic-chemistry.org This one-pot transformation of a ketoxime to an aziridinyl amide demonstrates a powerful method for accessing sterically demanding aziridines. organic-chemistry.org
The table below outlines a plausible synthetic approach to 1,2,2,3,3-pentamethylaziridine based on the rhodium-catalyzed aziridination of 2,3-dimethyl-2-butene.
Table 1: Proposed Synthesis of 1,2,2,3,3-Pentamethylaziridine
| Step | Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |
|---|---|---|---|---|---|
| 1 | 2,3-Dimethyl-2-butene | N-methyl-O-(2,4-dinitrophenyl)hydroxylamine | Rhodium complex | Direct N-alkylation | 1,2,2,3,3-Pentamethylaziridine |
Preparation of Corresponding Hexamethylaziridinium Salts (Triflate, Iodide, Perchlorate)
The nitrogen atom of the aziridine ring can be quaternized to form aziridinium (B1262131) salts. The synthesis of hexamethylaziridinium salts involves the alkylation of 1,2,2,3,3-pentamethylaziridine.
The preparation of hexamethylaziridinium iodide can be achieved through the direct reaction of 1,2,2,3,3-pentamethylaziridine with methyl iodide. This is a standard quaternization reaction where the lone pair of electrons on the aziridine nitrogen attacks the methyl group of methyl iodide, displacing the iodide ion to form the quaternary ammonium (B1175870) salt.
For the synthesis of hexamethylaziridinium triflate , methyl trifluoromethanesulfonate (B1224126) (methyl triflate) serves as a potent methylating agent. The reaction with pentamethylaziridine would proceed similarly to that with methyl iodide, yielding the triflate salt.
The preparation of hexamethylaziridinium perchlorate (B79767) can be approached by reacting the parent aziridine with a suitable tosylating or acylating agent in the presence of a perchlorate salt, such as silver perchlorate. For instance, a method has been reported for the synthesis of N-methyl-N-tosylpyrrolidinium perchlorate by reacting N-methylpyrrolidine with tosyl chloride in the presence of AgClO₄, which forms a stable, crystalline salt. rsc.org A similar strategy could be adapted for the synthesis of the target hexamethylaziridinium perchlorate.
The table below summarizes the preparation of these hexamethylaziridinium salts.
Table 2: Synthesis of Hexamethylaziridinium Salts
| Salt | Precursor | Reagent(s) | General Reaction Type |
|---|---|---|---|
| Hexamethylaziridinium Iodide | 1,2,2,3,3-Pentamethylaziridine | Methyl iodide | Quaternization |
| Hexamethylaziridinium Triflate | 1,2,2,3,3-Pentamethylaziridine | Methyl trifluoromethanesulfonate | Quaternization |
| Hexamethylaziridinium Perchlorate | 1,2,2,3,3-Pentamethylaziridine | e.g., Methylating agent + Silver perchlorate | Quaternization/Anion Exchange |
Mechanistic Aspects and Reactivity Profiles of Aziridines
Ring-Opening Reactions of Aziridine (B145994) Systems
Ring-opening reactions are the most characteristic transformations of aziridines. researchgate.netnih.gov These reactions can be initiated by either nucleophiles or electrophiles, leading to the cleavage of a carbon-nitrogen bond and the formation of a stable, acyclic product. The specific pathway and outcome of these reactions are influenced by the substitution pattern on the aziridine ring, the nature of the attacking species, and the reaction conditions. nih.gov
Nucleophilic Ring Opening Pathways
Due to their inherent ring strain, aziridines are susceptible to ring-opening reactions with a wide variety of nucleophiles. nih.govwikipedia.org This process involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of the C-N bond in a manner analogous to the ring-opening of epoxides. However, the reactivity of the aziridine ring is heavily influenced by the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "non-activated". mdpi.commdpi.com Activated aziridines possess an electron-withdrawing group (EWG) on the nitrogen (e.g., sulfonyl, acyl), which enhances the electrophilicity of the ring carbons and makes them more reactive towards nucleophiles. clockss.orgnih.govkchem.org
Conversely, non-activated aziridines, which have electron-donating groups (EDG) like alkyl substituents on the nitrogen, are significantly less reactive. nih.govmdpi.com Aziridine, pentamethyl-, with a methyl group on the nitrogen, falls into this non-activated category. Its five methyl groups also create a sterically hindered environment, making nucleophilic attack challenging without prior activation.
The regioselectivity of nucleophilic attack on an asymmetrically substituted aziridine is a critical aspect of its reactivity. For non-activated aziridines under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In acid-catalyzed reactions, the mechanism can gain more SN1 character, and the attack may occur at the more substituted carbon, which can better stabilize a positive charge. The functional groups present on the aziridine's substituents can also play a crucial role in directing the regioselectivity of the ring-opening. frontiersin.orgresearchgate.net For a hypothetical structure like 1,2,3,3-tetramethyl-2-methylaziridine, a variant of pentamethylaziridine, the nucleophilic attack would be expected to occur at the C2 carbon, which is less sterically crowded than the C3 carbon bearing two methyl groups.
Stereoselectivity is another key feature, with nucleophilic ring-opening reactions typically proceeding with a high degree of stereospecificity. The SN2-type attack results in an inversion of the stereochemical configuration at the carbon center being attacked. researchgate.net For example, the ring-opening of an optically pure 2-substituted aziridine with a nucleophile often yields the corresponding product with a complete retention of the stereochemistry of the non-reacting stereogenic center. researchgate.net
| Aziridine Type | Reaction Conditions | Predominant Mechanism | Site of Nucleophilic Attack | Reference |
|---|---|---|---|---|
| Non-activated (N-Alkyl) | Neutral/Basic | SN2 | Less substituted carbon | nih.gov |
| Activated (N-Sulfonyl/Acyl) | Neutral/Basic | SN2 | Less substituted carbon | researchgate.net |
| Activated/Non-activated | Acidic (Aziridinium ion) | SN1/SN2 Borderline | More substituted carbon (if it can stabilize a positive charge) | mdpi.comfrontiersin.org |
The group attached to the aziridine nitrogen, often referred to as a protecting group, has a profound impact on the ring's reactivity. Electron-withdrawing groups (EWGs) like tosyl (Ts), nosyl (Ns), or benzyloxycarbonyl (Cbz) "activate" the aziridine. clockss.org They increase the electrophilic character of the ring carbons and can stabilize the negative charge that develops on the nitrogen atom in the transition state of the nucleophilic attack. kchem.org This activation leads to faster reaction rates with nucleophiles. nih.gov
In stark contrast, electron-donating groups (EDGs) such as the methyl group on the nitrogen of Aziridine, pentamethyl-, are considered "non-activating". mdpi.com They decrease the electrophilicity of the ring carbons, making the aziridine relatively inert towards nucleophilic attack unless harsh conditions or an activating agent are employed. nih.gov The additional methyl groups on the carbon atoms of pentamethylaziridine further contribute to this low reactivity through steric hindrance and inductive electron donation.
| N-Substituent | Electronic Effect | Classification | Reactivity toward Nucleophiles | Reference |
|---|---|---|---|---|
| -SO2R (e.g., Tosyl) | Electron-Withdrawing | Activated | High | clockss.orgkchem.org |
| -COR (e.g., Acetyl) | Electron-Withdrawing | Activated | High | mdpi.comkchem.org |
| -CO2R (e.g., Cbz) | Electron-Withdrawing | Activated | High | clockss.orgkchem.org |
| -Alkyl (e.g., Methyl) | Electron-Donating | Non-activated | Low (requires activation) | nih.govmdpi.com |
| -H | Neutral/Weakly Donating | Non-activated | Low (requires activation) | kchem.org |
Organometallic reagents, including organolithium compounds, Grignard reagents (organomagnesium), and organocuprates, are potent carbon nucleophiles that can effectively open aziridine rings. wikipedia.orgsaskoer.ca These reactions are synthetically valuable as they form new carbon-carbon bonds. The reaction of an organometallic reagent with an N-activated aziridine typically proceeds in an SN2 fashion, with the nucleophile attacking the less substituted carbon atom. researchgate.net
However, the high basicity of organolithium and Grignard reagents can be a limitation, as they may deprotonate any acidic protons elsewhere in the molecule instead of acting as nucleophiles. libretexts.orgmsu.edu For a sterically hindered, non-activated substrate like Aziridine, pentamethyl-, reactions with these strong organometallics would likely require activation, for instance with a Lewis acid, to proceed efficiently. Less reactive organometallics, such as lithium dialkylcuprates (Gilman reagents), can sometimes offer better selectivity and are known to react with activated aziridines. youtube.com
Reactions involving boron reagents can proceed through several pathways. Boron halides (e.g., BF3) can act as powerful Lewis acids to activate the aziridine nitrogen, facilitating ring-opening by a nucleophile. wikipedia.org Organoboranes can also be used in palladium-catalyzed cross-coupling reactions with aziridines to form C-C bonds with high regioselectivity. researchgate.net
In the context of aziridine ring-opening, the "leaving group" is not a distinct entity that detaches from the molecule. Instead, the process involves the cleavage of a C-N bond within the strained ring. The propensity of this bond to break is enhanced when the nitrogen atom is converted into a better leaving group. This is achieved by activating the nitrogen, typically through protonation or coordination with a Lewis acid. mdpi.comnih.gov
For a non-activated aziridine like the pentamethyl derivative, the nitrogen atom is a poor leaving group. Alkylation of the ring nitrogen to form a quaternary aziridinium (B1262131) salt dramatically increases its reactivity. nih.gov This alkylative activation makes the aziridinium ion an excellent electrophile, and the positively charged nitrogen becomes a much better leaving group (as part of the ring structure), enabling the ring to be opened by a wide range of even weak nucleophiles. nih.govresearchgate.net
Electrophilic Ring Opening and Activation
Electrophilic activation is a crucial strategy for promoting the ring-opening of non-activated aziridines. mdpi.com This process involves the reaction of the lone pair of electrons on the aziridine nitrogen with an electrophile, such as a proton from a Brønsted acid or a metal center from a Lewis acid. mdpi.comacs.org This coordination results in the formation of a highly strained and reactive intermediate known as an aziridinium ion. mdpi.comnih.gov
The formation of the aziridinium ion renders the ring carbons significantly more electrophilic and thus susceptible to nucleophilic attack. mdpi.com The subsequent ring-opening can proceed with high regioselectivity and stereoselectivity. The regiochemical outcome of the nucleophilic attack on the aziridinium ion depends on a balance of steric and electronic factors. The attack can occur at either the less substituted carbon (SN2-like) or the more substituted carbon that can better stabilize the partial positive charge (SN1-like). mdpi.com In the case of a highly substituted aziridinium ion derived from pentamethylaziridine, the positive charge would be stabilized by the multiple alkyl groups, potentially favoring attack at a tertiary carbon center.
Radical-Mediated Ring-Opening Mechanisms
No specific data is available for pentamethylaziridine.
Competition Between Substitution and Elimination in Ring-Opening of Aziridinium Ions
No specific data is available for the pentamethylaziridinium ion.
Rearrangement and Ring Expansion Reactions
Intramolecular Cyclizations and Cascade Processes
No specific data is available for pentamethylaziridine.
Formation and Reactivity of Aziridinium Ylides and Related 1,3-Dipoles
No specific data is available for pentamethylaziridine.
Ring Enlargement Transformations (e.g., [3+1] and [3+3] Pathways)
No specific data is available for pentamethylaziridine.
Functionalization of Intact Aziridine Cores
No specific data is available for pentamethylaziridine.
A conclusive and scientifically rigorous article on "Aziridine, pentamethyl-" that strictly adheres to the requested outline cannot be generated at this time. Further experimental research on this specific compound is required to elucidate its mechanistic aspects and reactivity profiles.
Generation and Reactivity of Aziridinyl Anions
Aziridinyl anions are highly reactive intermediates that have been the subject of significant synthetic interest. Their generation is most commonly achieved through the deprotonation of an N-H or C-H bond on the aziridine ring using strong bases such as organolithium reagents or lithium amides. Other methods for their formation include transmetalation from organotin precursors, desulfinylation, and desilylation.
Once generated, aziridinyl anions exhibit a range of reactivities. They can act as nucleophiles and be trapped by various electrophiles, a reaction that can proceed with retention of the three-membered ring structure. This allows for the functionalization of the aziridine ring. Alternatively, these anions can undergo ring-opening reactions to form the corresponding aza-enolates, which are valuable synthetic intermediates. Another potential reaction pathway is an N-to-C migration, resulting in the formation of N-unsubstituted aziridines.
Synthesis and Transformations via Aziridinyl Radical Intermediates
Aziridinyl radicals represent another class of reactive intermediates in aziridine chemistry. A notable method for their generation involves the reductive activation of N-pyridinium aziridines under photochemical conditions. These transient N-aziridinyl radicals can then participate in various transformations.
One significant application of aziridinyl radicals is in the transfer of the aziridine group to other molecules. For instance, they can be trapped by olefins, such as styrenes, in the presence of oxygen to yield 1,2-hydroxyaziridination products. This demonstrates the potential of aziridinyl radicals as intermediates for the construction of more complex aziridine-containing molecules. Mechanistic studies, including spin-trapped EPR spectroscopy, have provided evidence for the existence of these freely diffusing radical intermediates.
Kinetic and Thermodynamic Studies of Aziridine Transformations
Analysis of Reaction Rates and Activation Parameters
The kinetics of aziridine transformations, particularly ring-opening reactions, are significantly influenced by the nature of the substituents on the ring and the reaction conditions. The high ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to ring-opening by various nucleophiles. acs.org
Computational studies have provided insights into the activation energies of these processes. For instance, the activation energy for the nucleophilic ring-opening of an unsubstituted aziridine (Y=NH) by a nucleophile is calculated to be significantly higher than that for the corresponding epoxide (Y=O), with a difference of +15.5 kcal mol⁻¹. acs.org This inherent lower reactivity of aziridines can be modulated by substituents. Electron-withdrawing groups on the nitrogen atom can substantially lower the activation energy for nucleophilic attack. For example, replacing the N-H with an N-mesyl (NMs) or N-triflyl (NTf) group dramatically decreases the activation energy, making the ring-opening reaction much more facile. acs.org
The following table, based on computational data, illustrates the effect of the heteroatom and N-substituents on the activation energy for nucleophilic ring-opening of a cyclohexene-fused three-membered ring.
| Heterocycle (Y in C₆H₁₀Y) | Activation Energy (ΔE≠, kcal mol⁻¹) |
| NH | 32.1 |
| NMs | 7.0 |
| NTf | -2.7 |
| O | 16.6 |
| S | 9.6 |
| Data sourced from computational studies on nucleophilic ring-opening reactions. acs.org |
Stereochemical and Steric Rate-Enhancing Effects
Stereochemistry and steric effects play a crucial role in determining the rate and outcome of aziridine transformations. In nucleophilic ring-opening reactions, the attack of the nucleophile generally proceeds via an SN2-type mechanism, leading to an inversion of stereochemistry at the site of attack. The regioselectivity of the attack is often governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom of the aziridine ring. acs.org
However, the nature of the substituents and the reaction conditions can alter this preference. For instance, in acid-catalyzed ring-opening reactions, protonation of the aziridine nitrogen is followed by nucleophilic attack. If the substituents can stabilize a positive charge, the reaction may proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon. nih.gov The stereochemical outcome in such cases can be more complex, with the potential for both inversion and retention of configuration depending on the stability of the carbocation-like intermediate. nih.gov
In some catalytic systems, the stereochemistry of the product is dictated by the catalyst and the approach of the substrate. For example, in certain metal-catalyzed aziridinations, the stereoselectivity is controlled by the chiral ligands coordinated to the metal center.
Understanding Transition State Geometries and Nonbonded Interactions
Computational chemistry has been instrumental in elucidating the transition state geometries and nonbonded interactions that govern the reactivity and selectivity of aziridine transformations. For palladium-catalyzed ring-opening cross-coupling reactions of aziridines, density functional theory (DFT) calculations have shown that the oxidative addition of the aziridine to the palladium(0) complex is the regioselectivity- and stereospecificity-determining step. acs.org The transition state involves an SN2-type attack of the metal on the less sterically hindered carbon of the aziridine ring.
In iron-catalyzed aziridination reactions, DFT calculations have revealed that the reaction can proceed through an open-chain radical intermediate. The free energy of activation to form the aziridine from this intermediate is relatively low. The calculations also show a small energy barrier for the internal rotation of this radical intermediate, which can lead to stereochemical scrambling in the final product. nih.gov
These computational models provide a detailed picture of the reaction pathway, highlighting the crucial nonbonded interactions between the substrate, catalyst, and reagents that influence the energy of the transition state and, consequently, the reaction outcome.
Specific Reactivity of Pentamethylaziridine and its Aziridinium Ions
Despite a thorough review of the scientific literature, no specific information regarding the synthesis, reactivity, or the formation and transformations of the aziridinium ions of "Aziridine, pentamethyl-" could be located. This particular polysubstituted aziridine does not appear to be a subject of published research to date.
Based on the general principles of aziridine chemistry, one could hypothesize about its potential reactivity. The presence of five methyl groups on the aziridine ring would introduce significant steric hindrance. This would likely have a profound impact on its reactivity:
Aziridinium Ion Formation: Formation of the pentamethylaziridinium ion by reaction with an electrophile would likely still be possible. However, the subsequent nucleophilic attack on the aziridinium ion would also be subject to severe steric hindrance. The regioselectivity of such an attack would depend on the relative stability of the carbocationic character at the two ring carbons in the transition state, which would be influenced by the methyl substituents.
Elimination Reactions: Under certain conditions, particularly with strong, non-nucleophilic bases, elimination reactions to form allylic amines might be a competing or even favored pathway over substitution.
It is important to reiterate that these are hypotheses based on established principles of aziridine chemistry, and in the absence of experimental data for pentamethylaziridine, they remain speculative.
Ring Opening Reactions of 1,1,2,2,3,3-Hexamethylaziridinium Triflate
While specific experimental studies on the ring-opening reactions of 1,1,2,2,3,3-hexamethylaziridinium triflate are not extensively documented in readily available literature, its reactivity can be predicted based on well-established principles of aziridinium ion chemistry. The formation of the aziridinium ion itself, typically through the N-alkylation of a precursor like pentamethylaziridine with a powerful methylating agent such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), is a critical activation step. rsc.orgnih.gov The triflate anion is an excellent leaving group and a non-nucleophilic counter-ion, which allows for the isolation or in situ reaction of the aziridinium ion with external nucleophiles. rsc.org
The ring-opening of an aziridinium ion proceeds via nucleophilic attack at one of the ring carbons. In the case of the symmetrical 1,1,2,2,3,3-hexamethylaziridinium ion, both carbon atoms of the aziridine ring are structurally equivalent. However, the high degree of methylation introduces significant steric hindrance around these carbons.
Expected Mechanistic Pathway:
The ring-opening is anticipated to follow an SN2-type mechanism. frontiersin.org The approach of a nucleophile will be severely hindered by the presence of the six methyl groups on the ring. This steric congestion would likely lead to a significant decrease in reaction rate compared to less substituted aziridinium ions. The reaction would proceed via a backside attack on one of the ring carbons, leading to the cleavage of the C-N bond and the formation of a tertiary amine.
The general mechanism for the nucleophilic ring-opening of an N-methylated aziridinium ion can be depicted as follows:
Scheme 1: General representation of the N-methylative aziridinium ring opening. nih.gov
For 1,1,2,2,3,3-hexamethylaziridinium triflate, the high substitution level on the carbon atoms would be the dominant factor governing its reactivity profile.
Comparative Reactivity Studies of Methylated Aziridinium Ions
The reactivity of aziridinium ions is profoundly influenced by the substitution pattern on the ring. Comparative studies, both experimental and computational, on a series of methylated aziridinium ions would reveal key trends in their reactivity towards nucleophiles. While direct comparative data for the full series from mono- to hexamethylated aziridinium ions is scarce, the principles of steric and electronic effects provide a strong basis for prediction.
Factors Influencing Reactivity and Regioselectivity:
Steric Effects: Increasing the number of methyl substituents on the ring carbons dramatically increases steric hindrance. This is expected to decrease the rate of nucleophilic attack. For instance, the rate of ring-opening is expected to decrease significantly as we move from a monomethylated to a tetramethylated or pentamethylated aziridinium ion.
Electronic Effects: Methyl groups are weakly electron-donating. In the context of an aziridinium ion, which carries a positive charge, this electron donation can slightly stabilize the carbocationic character that develops at the carbon atom during the transition state of the ring-opening reaction. However, in a direct SN2 attack, this effect is generally less dominant than steric factors.
Regioselectivity: In unsymmetrically substituted aziridinium ions, the site of nucleophilic attack is determined by a balance of steric and electronic factors, often leading to a mixture of products. The ring opening can be under either kinetic or thermodynamic control. frontiersin.org Attack at the less substituted carbon is generally kinetically favored, while attack at the more substituted carbon, leading to a more stable carbocation-like transition state, is thermodynamically favored. In the case of polysubstituted aziridines, the functional groups on the substituents can also play a crucial role in directing the regioselectivity. frontiersin.org
The following table summarizes the expected trends in reactivity for a hypothetical series of methylated aziridinium ions, based on established chemical principles.
| Compound Name | Number of Methyl Groups on Ring Carbons | Expected Relative Reactivity | Key Influencing Factors |
| 1,2-Dimethylaziridinium Ion | 1 | High | Low steric hindrance |
| 1,2,2-Trimethylaziridinium Ion | 2 | Moderate | Increased steric hindrance |
| 1,2,2,3-Tetramethylaziridinium Ion | 3 | Low | Significant steric hindrance |
| Aziridine, pentamethyl- (as aziridinium ion) | 4 | Very Low | High steric hindrance |
| 1,1,2,2,3,3-Hexamethylaziridinium Ion | 5 | Extremely Low | Severe steric hindrance |
This table represents a qualitative prediction based on established principles of chemical reactivity and is not based on direct experimental data for the entire series.
Computational and Theoretical Investigations in Aziridine Chemistry
Mechanistic Elucidation through Quantum Chemical Calculations
Quantum chemical calculations have been pivotal in unraveling the complex mechanisms of reactions involving aziridines, from their formation to their subsequent transformations. cmu.edumdpi.com These computational studies provide a molecular-level picture of bond-forming and bond-breaking processes, helping to confirm or revise proposed mechanistic pathways.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the reaction pathways of aziridines due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations have been successfully applied to elucidate the mechanisms of various aziridination reactions. For instance, in the copper-catalyzed aziridination of alkenes, DFT studies have helped to distinguish between different possible catalytic cycles, such as a Cu(I)/Cu(III) cycle, and have explained why other oxidation states of copper may not be catalytically active. cmu.edu These studies can identify whether a reaction proceeds through a concerted pathway, where both new C-N bonds form simultaneously, or a stepwise pathway involving radical or zwitterionic intermediates. cmu.eduucdavis.edu
In iron-catalyzed aziridination reactions, DFT has been used to map out the free-energy profiles, revealing the relative stabilities of intermediates and the heights of activation barriers. nih.gov For example, calculations have shown that the formation of an iron imide intermediate from an organic azide (B81097) and an iron catalyst is a highly exergonic step. nih.gov The subsequent reaction with an alkene to form the aziridine (B145994) can then be computationally explored to understand the factors controlling efficiency and selectivity. nih.gov DFT is also instrumental in studying ring-opening reactions, such as the palladium-catalyzed cross-coupling of aziridines, where it can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org
| Reaction Step/Species | Catalyst System | Calculated ΔG (kcal/mol) |
|---|---|---|
| Imide Formation Activation Energy (ΔG‡) | Catalyst 1 + p-tolyl azide | 9.9 |
| Imide Formation Activation Energy (ΔG‡) | Catalyst 1 + n-octyl azide | 13.7 |
| Aziridination Activation Energy (ΔG‡) | Catalyst 1 + p-tolyl imide + 1-decene | 10.8 |
| Tetrazene Formation from Imide | Catalyst 1 + mesityl azide | 31.3 |
A key strength of quantum chemical calculations is the ability to identify and characterize the structures of transient species like intermediates and transition states, which are often too short-lived to be observed experimentally. researchgate.net In the cycloaddition of N-alkenyl aziridines, quantum chemical calculations identified a stepwise pathway proceeding through a zwitterionic intermediate as the preferred mechanism. ucdavis.edu Similarly, in copper-catalyzed aziridinations, the formation of a key metallanitrene species was identified as the rate-determining step through computational analysis. cmu.edu
Energetic Analysis of Aziridine Ring Strain and Stability
The chemistry of aziridines is dominated by the substantial ring strain inherent in their three-membered structure. wikipedia.org This strain energy, estimated to be approximately 27 kcal/mol, arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. researchgate.netresearchgate.netacs.org This high potential energy makes aziridines susceptible to ring-opening reactions with a wide variety of nucleophiles, as these reactions release the stored strain energy. researchgate.netnih.gov
The stability and reactivity of aziridines are also influenced by the substituents on the nitrogen atom. srce.hrmdpi.com Computational analyses have explored how different N-substituents (e.g., electron-donating vs. electron-withdrawing) affect the molecule's gas-phase basicity and N-inversion energy barriers, which are key indicators of stability and reactivity. srce.hrresearchgate.net For instance, N-acyl or N-sulfonyl groups ("activated" aziridines) make the ring carbons more electrophilic and susceptible to nucleophilic attack compared to N-alkyl groups ("non-activated" aziridines). mdpi.comresearchgate.net
| Compound/System | Parameter | Value | Source |
|---|---|---|---|
| Aziridine Ring | Conventional Strain Energy | ~27 kcal/mol | researchgate.netresearchgate.netacs.org |
| Aziridinium (B1262131) Lead Iodide | Ring-Opening Energy (ΔE) | 0.7-0.8 eV/f.u. | arxiv.org |
| N-H Aziridine | N-Inversion Energy | 16.64 kcal/mol | researchgate.net |
| N-COPh Aziridine | N-Inversion Energy | 5.75 kcal/mol | researchgate.net |
Predicting Regio- and Stereoselectivity in Aziridine Transformations
One of the most valuable applications of computational chemistry in the study of aziridines is the prediction and rationalization of regioselectivity and stereoselectivity in their reactions. researchgate.net Since substituted aziridines possess two potentially reactive ring carbons, controlling which site is attacked by a nucleophile is a significant synthetic challenge. nih.gov
Computational studies have been instrumental in understanding how to achieve this control. In palladium-catalyzed ring-opening cross-couplings, for example, the choice of ligand on the palladium catalyst can reverse the regioselectivity of the reaction. mdpi.comnih.gov DFT calculations have explained this phenomenon by analyzing the transition states for the ring-opening (oxidative addition) step with different catalyst systems, such as those using N-heterocyclic carbene (NHC) versus phosphine (B1218219) ligands. acs.org These studies revealed that interactions between the catalyst and the aziridine substrate are crucial in determining which C-N bond is cleaved. acs.orgnih.gov
Similarly, in the formation of aziridines from sulfur ylides and imines, DFT calculations have successfully reproduced experimentally observed cis/trans selectivities. nih.govacs.org These studies show that for certain types of ylides (semistabilized), the selectivity is determined in the initial C-C bond-forming step (betaine formation), which is effectively irreversible. acs.org For other ylides (stabilized), the initial step is reversible, and the selectivity is determined by the relative energy barriers of the subsequent elimination step that closes the ring. nih.govacs.org
Computational Insights into the Reactivity of Highly Substituted Aziridines including Pentamethylaziridine
The synthesis of highly substituted aziridines presents a considerable synthetic challenge, as steric hindrance increases with the degree of substitution. acs.org Computational studies have been crucial in developing and understanding new reactions to access these complex structures. A notable example is the aza-Quasi-Favorskii rearrangement, which allows for the construction of highly substituted aziridines from electron-deficient O-sulfonyl oximes and enolates. acs.orgresearchgate.net In-depth computational investigations of this process revealed an asynchronous, yet concerted, nitrenoid-type rearrangement mechanism. acs.orgresearchgate.net
Specific computational and experimental work has focused on the synthesis and reactivity of the highly strained 1,2,2,3,3-pentamethylaziridine and its corresponding quaternary salt, 1,1,2,2,3,3-hexamethylaziridinium triflate . researchgate.netresearchgate.net The reactivity of these progressively methylated aziridinium ions has been studied, revealing important mechanistic details. For example, the reaction of hexamethylaziridinium triflate with sodium methoxide (B1231860) in methanol (B129727) was found to yield two different ring-opened products, resulting from competing Sₙ2 substitution and E2 elimination pathways. researchgate.netresearchgate.net Computational models help to explain these changes in reactivity. It is proposed that the increasing methylation significantly reduces nonbonded steric interactions in the transition state for the Sₙ2 ring-opening of the small, strained ring, in combination with what is presumed to be a loose transition state. researchgate.net This demonstrates how computational insights can rationalize the observed reactivity patterns in these sterically congested and highly strained aziridine derivatives.
| Reactant | Conditions | Product Type | Outcome |
|---|---|---|---|
| 1,1,2,2,3,3-Hexamethylaziridinium Triflate | NaOCD₃ in CD₃OD, 50°C | Substitution (Sₙ2) | Competing reactions, yielding a 2:1 ratio of substitution to elimination products. |
| Elimination (E2) |
Computational Studies on Aziridine Polymerization Mechanisms
Aziridines can undergo ring-opening polymerization (ROP) to produce polyamines, particularly polyethyleneimine (PEI), a polymer with numerous industrial and biomedical applications. rsc.org The driving force for this polymerization is the release of the significant ring strain. nih.gov Computational studies have provided detailed mechanistic insight into how this process occurs.
A theoretical study of the acid-catalyzed polymerization of aziridine was conducted using DFT calculations at the B3LYP level. scihub.org This study modeled the polymerization process by first approaching a proton (H⁺) to the aziridine molecule, which activates it by forming a reactive aziridinium cation. scihub.org The mechanism then proceeds through the nucleophilic attack of a neutral aziridine monomer on this activated cation, leading to the formation of a dimer. The process can continue with the successive addition of monomers. The study calculated the geometric parameters of reactants, transition states, and products, as well as the free enthalpies (ΔG) and activation energies (Ea) for the successive polymerization steps, modeling the formation of oligomers up to eleven units (N-deca(1-amino-ethyl)aziridine). scihub.org These computational results provide a fundamental understanding of the step-by-step mechanism of cationic ring-opening polymerization of aziridines.
Advanced Spectroscopic Characterization and Analysis in Aziridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including pentamethylaziridine. upi.edunih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental tools for characterizing the structure of pentamethylaziridine. upi.edu In 1H NMR, the chemical shifts, integration, and coupling patterns of proton signals offer a wealth of information. For pentamethylaziridine, one would expect to observe distinct signals corresponding to the N-methyl group and the four methyl groups attached to the aziridine (B145994) ring carbons. The symmetry of the molecule would influence the number and multiplicity of these signals.
Similarly, 13C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net Each unique carbon atom in pentamethylaziridine would give rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of the ring carbons are particularly informative, typically appearing in the range of 30-50 ppm for alkyl-substituted aziridines. ipb.pt The N-methyl carbon would also have a characteristic chemical shift.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for Pentamethylaziridine
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N-CH3 | ~2.3 | ~35 |
| C(2,3)-CH3 | ~1.1 | ~20 |
| C2, C3 | - | ~45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unequivocally assign the 1H and 13C NMR signals and to establish the connectivity within the pentamethylaziridine molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. walisongo.ac.id While direct through-bond coupling between the methyl groups in pentamethylaziridine might be weak or absent, long-range couplings could potentially be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the aziridine ring. acs.orgcore.ac.uk The chemical shift of the 15N nucleus is highly sensitive to the nature of the substituents on the nitrogen and the ring carbons. ipb.pt For N-alkylaziridines, the 15N chemical shifts are influenced by steric and electronic effects. acs.org In pentamethylaziridine, the five methyl groups would exert a specific electronic influence on the nitrogen atom, which would be reflected in its 15N chemical shift. The 15N NMR data can provide insights into the hybridization and bonding characteristics of the nitrogen atom within the strained three-membered ring. cdnsciencepub.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.govkhanacademy.org For pentamethylaziridine (C7H15N), the molecular weight is 113.20 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum of pentamethylaziridine, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 113. fiveable.me The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for amines and cyclic compounds involve the loss of alkyl radicals. libretexts.org For pentamethylaziridine, characteristic fragment ions could arise from the loss of a methyl group (M-15, m/z 98) or an ethyl group. Cleavage of the carbon-carbon bond of the aziridine ring is also a possible fragmentation pathway. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared with spectral databases for identification. nist.gov
Table 2: Potential Fragment Ions in the Mass Spectrum of Pentamethylaziridine
| m/z | Possible Fragment | Loss from Molecular Ion |
| 113 | [C7H15N]+• (Molecular Ion) | - |
| 98 | [C6H12N]+ | CH3• |
| 84 | [C5H10N]+ | C2H5• |
| 70 | [C4H8N]+ | C3H7• |
| 56 | [C3H6N]+ | C4H9• |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Infrared (IR) Spectroscopy: The IR spectrum of pentamethylaziridine would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.gov Key expected absorptions include C-H stretching vibrations of the methyl groups (typically in the 2850-3000 cm⁻¹ region), C-H bending vibrations (around 1375-1450 cm⁻¹), and C-N stretching vibrations. The ring vibrations of the aziridine core would also produce characteristic signals. A vapor phase IR spectrum for 1,2,2,3,3-pentamethylaziridine is available in spectral databases. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. nih.gov Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. For pentamethylaziridine, the symmetric breathing vibration of the aziridine ring would be a notable feature in the Raman spectrum.
Advanced Synthetic Applications and Building Block Utility of Aziridines
Aziridines as Precursors for Complex Nitrogen-Containing Molecules
Aziridines are fundamental precursors for a wide range of nitrogenous compounds, largely due to the ring strain inherent in their structure. frontiersin.org This strain facilitates ring-opening reactions with various nucleophiles, establishing a powerful method for creating biologically relevant β-functionalized alkylamines. iupac.org The transformation of aziridines is a potent strategy for the stereocontrolled synthesis of amine scaffolds rich in sp³-hybridized carbons, which has been applied to the preparation of numerous pharmaceutically important molecules. rsc.org The versatility of aziridines allows for their conversion into a variety of other heterocyclic systems, including 4- to 7-membered rings like azetidines, imidazoles, and benzodiazepines, making them indispensable in medicinal and industrial chemistry. frontiersin.orgresearchgate.netnih.gov
Stereocontrolled Access to Functionalized Amines and Diamines
The predictable and controlled ring-opening of chiral aziridines provides a robust method for accessing functionalized amines and diamines with high stereoselectivity. nih.govresearchgate.net The stereochemical outcome of these reactions is often excellent, allowing for the synthesis of products with well-defined stereocenters at the α and β positions relative to the nitrogen atom. thermofisher.com
A key strategy involves the nucleophilic ring-opening of activated aziridines. For instance, a stereocontrolled synthesis of 1,3-diamines, bearing up to three contiguous stereogenic centers, has been demonstrated through the benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles. nih.gov These reactions are highly efficient and diastereoselective, proceeding with almost complete enantiospecificity (>98% es) to yield diamines with differentiated amino groups. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine (B145994) ring. nih.govthermofisher.com
Vicinal aziridine-containing diamines have also been synthesized with high syn-stereoselectivity from readily available aziridine aldehyde dimers via the Petasis borono-Mannich reaction. nih.gov Subsequent ring-opening, which is dependent on the solvent and nucleophile, yields functionalized 1,2- and 1,3-diamines with high regioselectivity. nih.govbeilstein-journals.org
| Aziridine Substrate | Nucleophile/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl-substituted terminal aziridines | 2-Azaallyl anions | 1,3-Diamines with up to three contiguous stereocenters | High diastereoselectivity (dr up to >20:1), >98% enantiospecificity | nih.gov |
| Aziridine aldehyde dimers | Petasis borono-Mannich reaction | Functionalized 1,2- and 1,3-diamines | High syn-stereoselectivity, solvent/nucleophile dependent regioselectivity | nih.gov |
| Optically pure N-H aziridines | Self-opening reaction with another aziridine molecule (catalyzed by ZnBr₂) | 1-(2-aminoalkyl)aziridines | Reaction leads to a single diastereoisomer | researchgate.net |
Synthesis of Densely Substituted N-Heterocyclic Scaffolds
The unique reactivity of the aziridine ring has been harnessed for the synthesis of a variety of densely substituted nitrogen-containing heterocyclic scaffolds. researchgate.netnih.gov These methods often involve ring-expansion or cycloaddition reactions, providing atom-efficient pathways to valuable unsaturated and saturated N-heterocycles. researchgate.net
One prominent approach is the transition metal-catalyzed cycloaddition of aziridines with alkynes, which proceeds via cleavage of the C-C and C-N bonds of the aziridine ring. researchgate.net This method offers an efficient and convergent route to various unsaturated N-heterocycles. Catalytic cycloadditions, in particular, provide opportunities to enhance reaction efficiency and selectivity. researchgate.net For example, palladium-catalyzed domino reactions involving N-tosylaziridines have been developed to synthesize seven-membered rings like 1,4-benzoxazepines. iupac.org
Furthermore, aziridinium (B1262131) ylides, generated from the reaction of the nitrogen lone pair in bicyclic aziridines with carbenes, serve as key intermediates for ring-expansion reactions. rsc.orgnih.gov These ylides can undergo transformations to form complex dehydromorpholines and other heterocycles, preserving the stereochemical information from the starting aziridine. nih.gov This strategy allows for the creation of structurally diverse libraries of N-heterocycles with potential bioactivity. nih.gov
| Aziridine Type | Reaction Type | Resulting Scaffold | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| General Aziridines | Cycloaddition with alkynes | Unsaturated N-heterocycles | Various transition metal catalysts | researchgate.net |
| N-Tosylaziridines | Three-component domino reaction | 1,4-Benzoxazepine | Palladium catalyst | iupac.org |
| Bicyclic Aziridines | [3 + 3] Ring expansion with rhodium-bound vinyl carbenes | Dehydromorpholines | Rhodium catalyst | nih.gov |
| Vinyl Aziridines | (4 + 3) Cyclization | Benzoxazepine scaffolds | Iridium catalyst | iupac.org |
Development of Novel Bifunctional Reagents Derived from Aziridines
The inherent reactivity of the aziridine ring, combined with the potential for substitution at both the carbon and nitrogen atoms, makes aziridines attractive scaffolds for the design of bifunctional reagents. nih.gov These reagents possess two reactive sites that can be deployed sequentially or simultaneously to build molecular complexity. iupac.org
A notable example is the development of aziridine aldehyde dimers. These molecules contain both an electrophilic aldehyde and a latent nucleophilic amine (within the aziridine ring), making them amphoteric. chemicalbook.com This dual reactivity allows them to participate in divergent multicomponent reactions, such as the aldehyde-amine-alkyne (A3-coupling) and the Petasis-borono-Mannich reaction, leading to a variety of complex amino-functionalized products. chemicalbook.com
More recently, N-aminopyridinium salts have been developed as bifunctional reagents for olefin aziridination. mdpi.com In this system, the N-amino group acts as a nucleophile for amination, and the resulting N-N bond in the aminopyridinium product can then be engaged as an electrophile. This strategy allows for the synthesis of N-aryl aziridines through a nickel-catalyzed cross-coupling reaction where the bromide counterion facilitates reversible aziridine ring-opening. mdpi.com Another class of bifunctional reagents are thioesters, which have been used in nickel-catalyzed cross-coupling with aziridines to provide an atom-economic route to β-sulfanyl amides. nih.gov
Chemoenzymatic Synthesis Utilizing Aziridine Intermediates
The integration of enzymatic transformations with chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for producing optically active compounds with high efficiency and selectivity. rsc.orgnih.gov Aziridines are valuable intermediates in this field, where enzymes are often used to perform key stereoselective steps.
A common approach is the enzymatic resolution of racemic aziridines or their precursors. For example, lipases are frequently used for the kinetic resolution of aziridine-containing molecules. In one instance, a lipase-catalyzed acylation was used for the kinetic resolution of racemic diamines that were synthesized from amino alcohols via an aziridinium ion intermediate. researchgate.net Similarly, Novozym 435 (Candida antarctica lipase (B570770) B) has been employed for the enzymatic resolution of racemic protected 4-hydroxycycloenones after a stereoselective aziridination step, affording chiral hydroxyaziridines with high enantiomeric excess (up to 99%). beilstein-journals.org
Another strategy involves the use of enzymes to create chiral building blocks that are then converted into aziridines. A five-step chemoenzymatic synthesis of enantiomerically pure trans-aziridines starts with the hydroxynitrile lyase (HNL)-mediated formation of cyanohydrins from aldehydes, which proceeds with excellent enantioselectivity. nih.gov The resulting cyanohydrins are then chemically converted through several steps, including a diastereoselective reduction and a phosphine-mediated ring closure, to yield the target trans-aziridines in high yield and enantiomeric purity. nih.gov These chemoenzymatic routes provide sustainable and efficient access to valuable chiral aziridine building blocks. openmedicinalchemistryjournal.commdpi.com
| Enzyme | Role of Enzyme | Aziridine-Related Transformation | Key Outcome | Reference |
|---|---|---|---|---|
| Lipase-B from Candida antarctica | Kinetic resolution | Acylation of racemic diamines (prepared via aziridinium ions) | Optically active trans-N,N-dialkylcyclopentane-1,2-diamines | researchgate.net |
| Novozym 435 (CAL-B) | Enzymatic resolution | Resolution of racemic protected 4-hydroxycycloenones after aziridination | Chiral hydroxyaziridines in good yields and high enantiomeric excess (up to 99%) | beilstein-journals.org |
| Hydroxynitrile lyase (HNL) | Enantioselective cyanohydrin formation | Precursor synthesis for chiral aziridines | Enantiomerically pure trans-aziridines | nih.gov |
| Pseudomonas sp. lipase | Desymmetrization | Mono-deacetylation of a bis-acetylated tosyl aziridine | Key building block for the antiviral drug nelfinavir | openmedicinalchemistryjournal.com |
Polymerization Chemistry of Aziridine Derivatives
Mechanisms of Aziridine (B145994) Ring-Opening Polymerization
The high reactivity of aziridines, stemming from their significant ring strain (approximately 27 kcal/mol), makes them valuable monomers for ring-opening polymerization (ROP). This process can proceed through several mechanisms, primarily cationic and anionic pathways, to produce polyamines. The nature of the substituent on the nitrogen atom is a critical determinant of the operative mechanism.
Cationic Ring-Opening Polymerization (CROP): Non-activated aziridines, those with electron-donating or neutral substituents on the nitrogen, typically undergo cationic ring-opening polymerization. This process is often initiated by Brønsted or Lewis acids, which protonate or coordinate to the nitrogen atom, respectively, forming a reactive aziridinium (B1262131) ion. The polymerization then proceeds via nucleophilic attack of a monomer on the activated aziridinium ring. A significant characteristic of the CROP of unsubstituted or N-alkylated aziridines is the formation of hyperbranched polymers. This is due to the polymer backbone containing secondary and tertiary amines that can also be protonated and act as initiation or branching points.
Anionic Ring-Opening Polymerization (AROP): For anionic polymerization to occur, the aziridine must be "activated" by substituting the nitrogen atom with a strong electron-withdrawing group, such as a sulfonyl or carbonyl group. acs.org These activating groups increase the acidity of the C-H protons on the ring and make the ring carbons more susceptible to nucleophilic attack. The polymerization is typically initiated by a strong nucleophile, which attacks one of the ring carbons, leading to the opening of the aziridine ring and the formation of a propagating amide anion. acs.org A key advantage of AROP of activated aziridines is the potential to produce linear, well-defined polymers with controlled molecular weights and low dispersity. acs.org The living nature of this polymerization allows for the synthesis of block copolymers. nsf.gov
Transition Metal-Catalyzed Ring-Opening: Transition metal complexes can also catalyze the ring-opening of aziridines. The mechanism often involves the oxidative addition of the aziridine to a low-valent metal center. This area of research has expanded the scope of reactions possible with aziridines, including cross-coupling reactions.
Catalytic Systems for Aziridine Polymerization
A variety of catalytic systems have been developed to control the polymerization of aziridines, influencing the polymer structure, molecular weight, and functionality.
Lewis and Brønsted Acids: As mentioned, these are the classic initiators for the CROP of non-activated aziridines. Common Lewis acids include boron trifluoride and its etherate complex. Brønsted acids such as triflic acid are also effective. The choice of acid can influence the degree of branching in the resulting polymer.
Organometallic Catalysts: Transition metal complexes, particularly those of palladium, nickel, and copper, have been employed in the ring-opening of aziridines. These catalysts can facilitate cross-coupling reactions where the aziridine acts as an electrophile. For instance, palladium-catalyzed reactions have been used for the regioselective and stereospecific ring-opening of aziridines with organoboron reagents. Nickel catalysts have also been shown to be effective for the cross-coupling of aziridines with organozinc reagents.
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool for polymerization. N-Heterocyclic carbenes (NHCs) have been successfully used to catalyze the ring-opening polymerization of N-tosyl aziridines. rsc.org This metal-free approach offers a route to well-defined poly(aziridine)s and block copolymers under mild conditions. rsc.org
Table 1: Comparison of Polymerization Mechanisms for Aziridines
| Feature | Cationic Ring-Opening Polymerization (CROP) | Anionic Ring-Opening Polymerization (AROP) |
|---|---|---|
| Monomer Type | Non-activated aziridines (N-alkyl, N-aryl, N-H) | Activated aziridines (N-sulfonyl, N-acyl) |
| Initiators/Catalysts | Brønsted acids, Lewis acids | Strong nucleophiles (e.g., organolithiums, Grignard reagents), N-heterocyclic carbenes |
| Polymer Structure | Typically hyperbranched | Typically linear and well-defined |
| Control over MW/Đ | Generally poor | Good, can be a living polymerization |
| Key Intermediates | Aziridinium ions | Propagating amide anions |
Synthesis of Polypeptoids and Related Polymeric Materials from Aziridines
Polypeptoids are a class of peptidomimetic polymers with N-substituted glycine (B1666218) backbones that have garnered significant interest for biomedical applications due to their enhanced proteolytic stability and tunable properties. researchgate.netmdpi.com While the primary methods for polypeptoid synthesis are solid-phase submonomer synthesis and the ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs), research has explored the use of aziridines as well. researchgate.netmdpi.com
One proposed route involves the copolymerization of aziridines with carbon monoxide, catalyzed by anionic metal centers like Co(CO)4−. researchgate.net Theoretical studies suggest that this could proceed via two pathways: a nucleophilic attack of the cobalt center on the reactants or a single electron transfer to initiate a radical polymerization. researchgate.net
More commonly, linear polyamines synthesized from the AROP of activated aziridines serve as precursors to more complex polymer architectures. acs.org For example, linear poly(propylenimine) has been obtained through the desulfonylation of poly(sulfonyl aziridine)s. acs.org These polyamines can then be further functionalized.
The synthesis of polypeptoids generally involves a repetitive cycle of acylation and nucleophilic substitution. While not a direct polymerization of aziridines into polypeptoids, the amine functionalities of polyamines derived from aziridines could potentially be used in similar synthetic strategies to build polypeptoid-like structures.
Concluding Remarks and Future Research Outlook
Emerging Trends in Aziridine (B145994) Synthesis and Reactivity
The synthesis and functionalization of the aziridine ring are experiencing a renaissance, with several key trends pushing the boundaries of what is possible. nih.gov Modern synthetic approaches are increasingly focused on sustainability, atom economy, and catalytic efficiency. rsc.orgrsc.org
Catalytic Innovations: Transition metal catalysis remains a cornerstone of aziridine chemistry, enabling reactions that were previously challenging or impossible. mdpi.comscilit.com Recent advancements have seen the rise of nickel-catalyzed cross-coupling reactions for the ring-opening of aziridines, providing new pathways to valuable β-functionalized amines. mdpi.comsioc-journal.cn Dual photoredox/nickel catalysis, for instance, has emerged as a powerful strategy for cross-electrophile coupling of aziridines with aryl or heteroaryl iodides. mdpi.com Furthermore, cobalt single-atom catalysts are being explored for the chemoselective aziridination of olefins under mild conditions, offering high atom economy and catalyst recyclability. rsc.org The development of chiral ligands for rhodium-catalyzed asymmetric additions continues to be a major focus, enabling the synthesis of enantiomerically pure compounds. rsc.org
Sustainable and Novel Methodologies: In line with the principles of green chemistry, electrochemical methods are gaining traction. rsc.org Protocols for the direct electrochemical aziridination of alkenes using ammonia (B1221849) as the nitrogen source represent a significant step forward, avoiding harsh oxidants and generating unprotected N-H aziridines with high atom economy. thieme-connect.comchinesechemsoc.orgkuleuven.be Additionally, flow chemistry applications are being developed to improve the safety and scalability of aziridine synthesis, which has historically been hampered by the instability of the strained ring. rsc.org Beyond traditional methods, novel rearrangements, such as the aza-quasi-Favorskii rearrangement, are providing access to highly substituted aziridines that are difficult to obtain through other means. rsc.org
Expanded Reactivity: The reactivity of aziridines is also being explored in new ways. Transition metal-catalyzed C-H functionalization and cross-coupling reactions have become revolutionary tools in organic synthesis, with aziridines serving as versatile coupling partners. mdpi.comresearchgate.net These methods allow for the regioselective and stereospecific synthesis of medicinally important structures like β-phenethylamines and β-amino acids from readily available aziridine precursors. mdpi.com Ring-expansion reactions are another fertile ground for innovation, transforming the strained three-membered ring into larger, functionalized heterocycles like azetidines, pyrrolidines, and piperidines. nih.govresearchgate.net
Table 1: Emerging Catalytic Systems in Aziridine Synthesis
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Dual Photoredox/Nickel Catalysis | Cross-electrophile coupling | Mild conditions, broad scope for β-arylated amines. mdpi.com |
| Cobalt Single-Atom Catalysis | Olefin aziridination | High atom economy, recyclable, mild conditions. rsc.org |
| Electrochemical Synthesis | Alkene aziridination with NH₃ | Use of simple nitrogen source, oxidant-free, high atom economy. chinesechemsoc.orgkuleuven.be |
| Rhodium(II) Carboxylate Catalysis | Intermolecular nitrene transfer | Stereospecific, chemo- and diastereoselective. rsc.org |
| Silver(I)-Diene Complexes | C-arylation of N-tosylaziridines | Excellent regioselectivity for β-aryl amines. mdpi.com |
Interdisciplinary Applications of Aziridine Chemistry
The unique reactivity of the strained aziridine ring makes it a valuable functional group not just in organic synthesis, but across a range of scientific disciplines. rsc.orgijmrset.com Its ability to undergo controlled ring-opening reactions allows for its use in materials science, chemical biology, and medicinal chemistry. rsc.orgrsc.org
Polymer Science: Aziridines are emerging as important monomers and cross-linking agents in polymer chemistry. rsc.org The ring-opening polymerization of aziridines leads to the formation of polyamines, which have applications as antibacterial coatings, in CO₂ adsorption, and for non-viral gene transfection. rsc.orgresearchgate.net Recent research has focused on developing controlled polymerization techniques, such as anionic ring-opening polymerization (AROP), to produce linear polyamines with well-defined architectures. mpg.de Aziridines can also be incorporated into polymer backbones and post-modified, or used as cross-linkers to enhance the mechanical and chemical properties of materials, analogous to the role of epoxides in epoxy resins. rsc.orgresearchgate.net For example, the step-growth polymerization of bis(N-sulfonyl/carbonyl) aziridines with elemental sulfur has been shown to produce linear polysulfides that can be used as recyclable adhesives. chemistryviews.org
Medicinal Chemistry and Chemical Biology: The aziridine motif is a privileged structure in medicinal chemistry, serving as a key building block for complex bioactive molecules and pharmaceuticals. ijmrset.com The ring system can act as a bioisostere for other functional groups and is found in various natural products and drug candidates. ijmrset.com The stereocontrolled synthesis of aziridines is crucial for producing enantiomerically pure compounds, as chirality often dictates biological activity. ijmrset.combioorg.org In chemical biology, aziridines can be used as probes to study biological processes or as building blocks for creating diverse compound libraries for drug discovery. bioorg.org The development of chiral N-tert-butylsulfinyl vinyl aziridines as ligands in catalysis highlights their utility in creating complex chiral molecules for pharmaceutical applications. rsc.org
Challenges and Opportunities in the Study of Highly Substituted Aziridines, including Pentamethylaziridine
The synthesis and reactivity of highly substituted aziridines, such as tetrasubstituted and the fully substituted pentamethylaziridine, present a unique set of challenges and opportunities that push the limits of our current understanding.
Synthetic Hurdles: The primary challenge in synthesizing highly substituted aziridines is steric hindrance. As more substituents are added to the three-membered ring, the transition states leading to their formation become increasingly crowded, often leading to low yields or favoring alternative reaction pathways. core.ac.uk For example, while the aziridination of many alkenes is well-established, the direct aziridination of tetrasubstituted alkenes to form tetrasubstituted aziridines remains a significant hurdle, often requiring specialized methods like electrochemistry. chinesechemsoc.org The synthesis of the highly strained 1,2,2,3,3-pentamethylaziridine has been reported, but it underscores the difficulties associated with constructing such sterically congested systems. researchgate.netresearchgate.netresearchgate.net
Reactivity and Stability: Steric crowding profoundly influences the reactivity of the aziridine ring. The increased substitution can enhance the kinetic stability of the ring by sterically shielding it from nucleophilic attack. However, this same steric strain can also be harnessed as a driving force for unique chemical transformations. nih.gov In the case of the 1,1,2,2,3,3-hexamethylaziridinium cation (the N-methylated form of pentamethylaziridine), studies have shown that its ring-opening reaction with nucleophiles like methoxide (B1231860) proceeds through competing substitution and elimination pathways. researchgate.netresearchgate.net The relative rates of these reactions are influenced by a combination of reduced non-bonded interactions in the transition state for SN2 ring-opening and the inherent strain of the small ring. researchgate.netresearchgate.net This interplay between steric hindrance and ring strain offers an opportunity to explore novel, selective reactions that are not observed in less substituted aziridines.
Future Opportunities: The study of pentamethylaziridine and other highly substituted analogs provides a valuable platform for investigating fundamental principles of chemical reactivity.
Mechanistic Studies: Detailed mechanistic investigations, supported by computational studies, can elucidate how extreme steric hindrance modifies reaction pathways, such as the balance between SN2, SN1, and elimination reactions in ring-opening processes. rsc.orgacs.org
Novel Transformations: The high degree of ring strain in these molecules could be exploited to drive unusual rearrangements or fragmentations, potentially leading to the discovery of new synthetic methodologies. nih.gov For instance, developing catalytic systems that can selectively activate a specific C-N or C-C bond in a highly substituted aziridine could provide access to complex and densely functionalized acyclic amine scaffolds.
Materials Science: Incorporating highly substituted, kinetically stable aziridines into polymer structures could lead to materials with unique thermal or mechanical properties, where the bulky substituents influence chain packing and intermolecular interactions.
Q & A
Q. Q1. What are the most reliable synthetic routes for pentamethyl-aziridine, and how can reaction conditions be optimized for high yields?
Methodological Answer: Pentamethyl-aziridine synthesis typically involves cyclization reactions or ring-opening strategies. Key approaches include:
- Solvent-free cyclization : Using α-methylpentanol and amines under thermal conditions (e.g., 100–120°C) to achieve yields >80% via intramolecular nucleophilic substitution .
- Catalytic ring-closing : Employing organocatalysts (e.g., thiourea derivatives) to reduce steric hindrance from methyl groups. Reaction parameters like temperature (optimized at 80–100°C) and catalyst loading (1–5 mol%) critically influence enantioselectivity .
- Characterization : Use FTIR to confirm the aziridine ring (C-N-C bending modes at 600–700 cm⁻¹) and NMR (¹H/¹³C) to resolve methyl group stereochemistry. Compare rotational constants from high-resolution IR spectra with ab initio predictions to validate structures .
Q. Q2. How can researchers resolve contradictions in reported inversion barriers for pentamethyl-aziridine’s nitrogen center?
Methodological Answer: Discrepancies in inversion barriers (ΔG‡ = 12.8–17.9 kcal/mol) arise from experimental vs. computational methods :
- Experimental : Measure ΔH‡ and ΔS‡ via variable-temperature NMR. For pentamethyl derivatives, steric effects may elevate barriers compared to unsubstituted aziridine (ΔG‡ = 19.5 kcal/mol after ZPE correction) .
- Computational : Use DFT (B3LYP/6-311++G**) to model pyramidal inversion pathways. Account for solvent effects (e.g., PCM for polar solvents) and compare with gas-phase data to identify artifacts .
- Contradiction Resolution : Cross-validate using rotational spectroscopy (e.g., A/B-type band analysis) and benchmark against aziridine’s harmonic force field .
Biological Activity: Experimental Design for Antimicrobial Studies
Q. Q3. What methodological considerations are critical when testing pentamethyl-aziridine derivatives for anticancer activity?
Methodological Answer:
- Cell Line Selection : Use diverse models (e.g., HeLa, Ishikawa) to assess selectivity. Include non-cancerous lines (e.g., L929 fibroblasts) to evaluate toxicity .
- Dose-Response Analysis : Test concentrations from 1–100 µM. For pentamethyl derivatives, higher lipophilicity may require DMSO solubilization (<0.1% v/v) to avoid solvent toxicity .
- Mechanistic Probes :
Pitfalls : Avoid overinterpreting in vitro data without pharmacokinetic profiling. Pentamethyl groups may reduce metabolic stability compared to N-aryl derivatives .
Data Interpretation: Addressing Conflicting Vibrational Assignments
Q. Q4. How should researchers reconcile differences in vibrational mode assignments for aziridine derivatives?
Methodological Answer:
- Spectroscopic Validation : Record FTIR and Raman spectra at high resolution (0.5 cm⁻¹). For pentamethyl-aziridine, focus on CH₃ symmetric/asymmetric stretches (2800–3000 cm⁻¹) and ring deformation modes (500–800 cm⁻¹) .
- Ab Initio Benchmarking : Compare experimental spectra with DFT-calculated harmonic frequencies (e.g., B3LYP/cc-pVTZ). Adjust scaling factors (0.96–0.98) to correct for anharmonicity .
- Case Study : Previous studies misassigned ν₁₀ (C-N stretch) due to overlapping peaks. Use isotopic labeling (¹⁵N) or deuteration to isolate modes .
Computational Chemistry: Modeling Electronic Effects
Q. Q5. What computational strategies best predict the electronic effects of pentamethyl substitution on aziridine’s reactivity?
Methodological Answer:
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., ωB97X-D/def2-TZVP) to assess nucleophilicity. Methyl groups lower HOMO energy, reducing ring-opening propensity .
- Solvent Modeling : Use SMD for polar aprotic solvents (e.g., DMF) to simulate reaction environments. Compare with gas-phase results to identify solvolysis pathways .
- Non-Covalent Interactions : Plot NCI (Non-Covalent Interaction) isosurfaces to visualize steric clashes between methyl groups .
Advanced Synthesis: Tackling Steric Challenges
Q. Q6. How can steric hindrance from pentamethyl groups be mitigated during functionalization reactions?
Methodological Answer:
- Catalyst Design : Use bulky ligands (e.g., Josiphos) to shield reactive sites. For example, asymmetric aldol reactions with aziridine catalysts achieve >90% ee despite steric bulk .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 8 h) to minimize side reactions from prolonged heating .
- Case Study : Phosphine oxide derivatives require low temperatures (−20°C) and slow reagent addition to prevent dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
